molecular formula C10H20ClNO B1469599 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol CAS No. 49620-32-8

2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol

Cat. No.: B1469599
CAS No.: 49620-32-8
M. Wt: 205.72 g/mol
InChI Key: WFUZRDMYGIZKJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol” is a chemical compound that is part of the piperidine class of compounds . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “this compound”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Pharmacological Effects and Mechanisms

  • Ethanol, a primary component related to the chemical , demonstrates significant interactions with various ionotropic receptors, influencing their desensitization processes. This interaction is crucial for understanding ethanol's pharmacology and effects in the body, with implications for studying alcoholism and potential treatments (Dopico & Lovinger, 2009).

Chemical Properties and Analytical Methods

  • The chemical composition and analytical methodologies for substances structurally similar to "2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol" have been discussed, highlighting their significance in the development of bioactive component purification and quality control in traditional Chinese medicine (Tai et al., 2020).

Biofuel and Renewable Energy Sources

  • Research into bio-ethanol, closely related to the compound's family, showcases its role as a renewable energy carrier. The reforming of bio-ethanol for hydrogen production presents a promising method for sustainable hydrogen energy, emphasizing the catalytic processes and operating conditions crucial for efficiency (Ni, Leung, & Leung, 2007).

Environmental Implications

  • The degradation processes of chemicals closely related to "this compound" in environmental settings, such as soils, have been explored, providing insights into the environmental fate, degradation rates, and potential impacts on ecosystems (Dijk, 1974).

Ethanol's Role in Scientific Research

  • Ethanol's wide-ranging effects on physiology and health, including its use as a model substance in research on addiction, neurotoxicity, and metabolic diseases, underscore the complexity of its interactions with biological systems and the potential for discovering new therapeutic targets (Miranda et al., 2010).

Safety and Hazards

The safety and hazards associated with “2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol” include the following GHS pictogram and hazard statements: H301-H311-H331-H341 . The compound is classified as dangerous, and precautions should be taken to avoid exposure .

Biochemical Analysis

Biochemical Properties

2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of G-protein coupled receptors, which play a key role in transmitting signals from the cell surface to the interior . Additionally, it can alter the expression of genes involved in cell growth and differentiation, thereby impacting cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to specific receptors on the cell surface, leading to the activation of downstream signaling pathways . It can also inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can be used to study its pharmacological properties . At high doses, this compound can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic processes can affect the overall metabolic flux and levels of metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several mechanisms. This compound can be transported across cell membranes through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins, which facilitate its localization and accumulation in specific tissues . The distribution of this compound can also be influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound has been observed to localize in the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular processes .

Properties

IUPAC Name

2-[1-(3-chloropropyl)piperidin-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20ClNO/c11-5-1-6-12-7-2-10(3-8-12)4-9-13/h10,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTVTTNTHLZNST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654143
Record name 2-[1-(3-Chloropropyl)piperidin-4-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49620-32-8
Record name 2-[1-(3-Chloropropyl)piperidin-4-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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